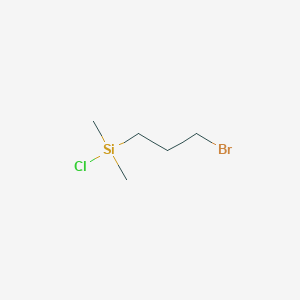
(3-Bromopropyl)dimethylchlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(3-bromopropyl)dimethylsilane is an organosilicon compound with the molecular formula C5H12BrClSi. It is a versatile chemical used in various synthetic applications due to its unique reactivity profile. The compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 3-bromopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(3-bromopropyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 3-bromopropyl chloride under anhydrous conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of chloro(3-bromopropyl)dimethylsilane often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions
Chloro(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or bromine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions often occur under mild conditions with solvents like tetrahydrofuran (THF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include silanes, silanols, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chloro(3-bromopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of silicone polymers, adhesives, and coatings.
作用机制
The mechanism of action of chloro(3-bromopropyl)dimethylsilane involves its ability to form stable silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the 3-bromopropyl group.
(3-Bromopropyl)trimethoxysilane: Contains a trimethoxysilane group instead of dimethylsilane.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of bromopropyl.
Uniqueness
Chloro(3-bromopropyl)dimethylsilane is unique due to the presence of both chlorine and bromine atoms, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
属性
IUPAC Name |
3-bromopropyl-chloro-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrClSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMFUUOXNVMNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














